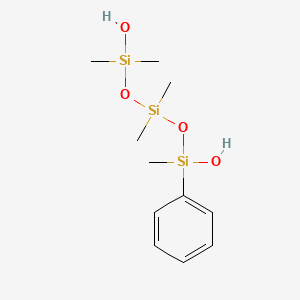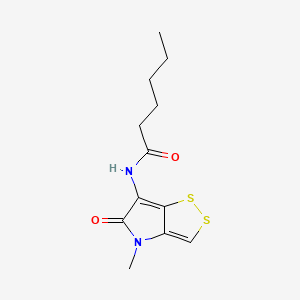![molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7](/img/structure/B13786491.png)
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a chemical compound with the molecular formula C26H28N2O10 and a molecular weight of 528.51 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to L-alanine and a succinic anhydride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride typically involves the reaction of N-[(Benzyloxy)carbonyl]-L-alanine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Known for its role in inhibiting specific enzymes.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is unique due to its dual functionality, combining the protective benzyloxycarbonyl group with the reactive succinic anhydride moiety. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound in research and industrial processes.
Propiedades
Número CAS |
93964-71-7 |
|---|---|
Fórmula molecular |
C26H28N2O10 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate |
InChI |
InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1 |
Clave InChI |
NERZRZNSKHCWMQ-ROUUACIJSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


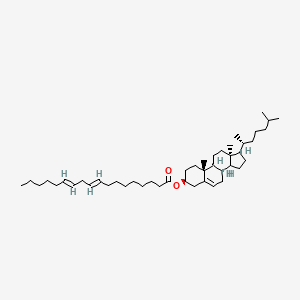
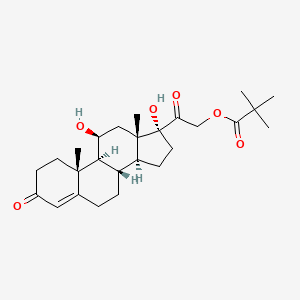
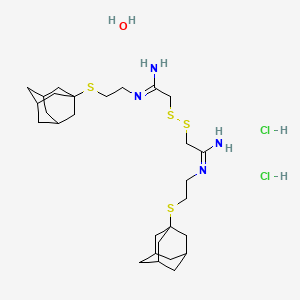


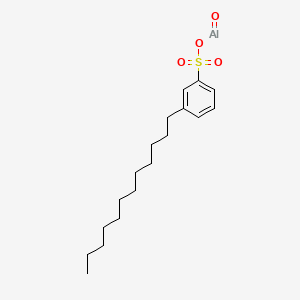
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)

